Galactosyl rubrofusarin
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Overview
Description
Rubrofusarin-6-glucoside is a naturally occurring glycoside derived from rubrofusarin, a compound isolated from the seeds of Cassia obtusifolia. This compound is known for its biological activities, including inhibition of protein tyrosine phosphatase 1B and human monoamine oxidase A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rubrofusarin-6-glucoside typically involves the glycosylation of rubrofusarin. This process can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation involves the use of glycosyltransferases to transfer a glucose moiety to rubrofusarin under mild conditions. Chemical synthesis, on the other hand, involves the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of rubrofusarin-6-glucoside is less common due to the complexity of the synthesis process. advancements in biotechnology and enzymatic synthesis have made it possible to produce this compound on a larger scale. The use of recombinant enzymes and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Rubrofusarin-6-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize rubrofusarin-6-glucoside.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of rubrofusarin-6-glucoside can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Rubrofusarin-6-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on biological activity.
Mechanism of Action
Rubrofusarin-6-glucoside exerts its effects by inhibiting specific enzymes. It acts as a mixed-competitive inhibitor of protein tyrosine phosphatase 1B and human monoamine oxidase A. This inhibition leads to increased glucose uptake and decreased gluconeogenesis in insulin-resistant cells. The compound also enhances the phosphorylation of protein kinase B and insulin receptor substrate-1, which are key components of the insulin signaling pathway .
Comparison with Similar Compounds
Similar Compounds
- Nor-rubrofusarin 6-O-β-D-glucoside
- Rubrofusarin 6-O-β-D-gentiobioside
- Rubrofusarin triglucoside
- β-cassiaside B2
Uniqueness
Rubrofusarin-6-glucoside is unique due to its specific glycosylation pattern, which influences its biological activity and pharmacokinetic properties. Compared to its analogs, rubrofusarin-6-glucoside exhibits a distinct inhibition profile against protein tyrosine phosphatase 1B and human monoamine oxidase A, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C21H22O10 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-hydroxy-8-methoxy-2-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one |
InChI |
InChI=1S/C21H22O10/c1-8-3-11(23)16-12(29-8)5-9-4-10(28-2)6-13(15(9)18(16)25)30-21-20(27)19(26)17(24)14(7-22)31-21/h3-6,14,17,19-22,24-27H,7H2,1-2H3 |
InChI Key |
CDMUGCVTTUOCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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